molecular formula C11H6F2O2 B11102523 2,3-Difluoro-1-naphthoic acid

2,3-Difluoro-1-naphthoic acid

Cat. No.: B11102523
M. Wt: 208.16 g/mol
InChI Key: HQSZKMWMGQDJTF-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-naphthoic acid: is an organic compound with the molecular formula C₁₁H₆F₂O₂ . It is a derivative of naphthoic acid, where two hydrogen atoms on the naphthalene ring are replaced by fluorine atoms at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-naphthoic acid typically involves the fluorination of naphthoic acid derivatives. One common method is the direct fluorination of 1-naphthoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted naphthoic acids depending on the nucleophile used.

    Coupling Reactions:

    Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-naphthoic acid in biological systems involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the molecule, enhancing its binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways and the potential therapeutic effects of the compound .

Comparison with Similar Compounds

  • 2-Fluoro-1-naphthoic acid
  • 3-Fluoro-1-naphthoic acid
  • 1,2-Difluoro-4-naphthoic acid

Comparison: 2,3-Difluoro-1-naphthoic acid is unique due to the specific positioning of the fluorine atoms at the 2 and 3 positions on the naphthalene ring. This substitution pattern can significantly influence the compound’s reactivity and properties compared to other fluorinated naphthoic acids. For example, the electronic effects of the fluorine atoms can alter the acidity of the carboxylic acid group and the compound’s overall stability .

Properties

Molecular Formula

C11H6F2O2

Molecular Weight

208.16 g/mol

IUPAC Name

2,3-difluoronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H6F2O2/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5H,(H,14,15)

InChI Key

HQSZKMWMGQDJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)F)F

Origin of Product

United States

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